molecular formula C9H8ClN B1348843 3-(2-Chlorophenyl)propanenitrile CAS No. 7315-17-5

3-(2-Chlorophenyl)propanenitrile

Cat. No.: B1348843
CAS No.: 7315-17-5
M. Wt: 165.62 g/mol
InChI Key: MMTXIUJWFHJGBA-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8ClN. It is a nitrile derivative characterized by the presence of a chlorophenyl group attached to a propanenitrile moiety. This compound is known for its applications in various chemical syntheses and research fields.

Synthetic Routes and Reaction Conditions:

  • From Halogenoalkanes: One common method involves the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion. [ \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{Cl} + \text{NaCN} \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CN} + \text{NaCl} ]

  • From Amides: Another method involves the dehydration of 2-chlorophenylpropionamide using phosphorus pentoxide (P4O10) as a dehydrating agent. This reaction is typically performed under high-temperature conditions. [ \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CONH}_2 \xrightarrow{\text{P}4\text{O}{10}} \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CN} + \text{H}_2\text{O} ]

Industrial Production Methods:

  • Industrially, this compound can be produced through large-scale reactions involving the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the nitrile group can be replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4). [ \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CN} + 4\text{H}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CH}_2\text{NH}_2} ]

Common Reagents and Conditions:

    Sodium Cyanide (NaCN): Used in substitution reactions to introduce the nitrile group.

    Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions to convert nitriles to amines.

Major Products:

    Amines: Reduction of the nitrile group yields primary amines.

    Substituted Nitriles: Various nucleophiles can replace the nitrile group, leading to different substituted products.

Scientific Research Applications

3-(2-Chlorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)propanenitrile involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)propanenitrile: Similar structure but with the chlorine atom in the para position.

    2-(3-Chlorophenyl)propanenitrile: Chlorine atom in the meta position.

Uniqueness:

  • The position of the chlorine atom in 3-(2-Chlorophenyl)propanenitrile (ortho position) can influence its reactivity and interaction with other molecules, making it unique compared to its isomers.

Properties

IUPAC Name

3-(2-chlorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTXIUJWFHJGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342309
Record name 3-(2-Chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7315-17-5
Record name 3-(2-Chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorohydrocinnamonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The imine V was prepared in a manner similar to that of imine III in Example I using 3-(2-chlorophenyl)propylamine and 3'-methoxyacetophenone. 3-(2-chlorophenyl)propylamine was obtained by the reduction (BH3 --SMe2 complex) of 2-chlorohydrocinnamonitrile (Aldrich Chemical Co., Milwaukee, Wis., U.S.A.). This process afforded 1-methyl-1-(3-methoxy)phenyl-5-(2-chloro)phenyl-2-aza-1-pentene (imine V), a single component, as analyzed by GC/EI-MS: m/z (rel. int.) 301 (M+, 1), 266 (22), 162 (100), 125 (26), 91 (13), 77 (9).
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imine
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Synthesis routes and methods II

Procedure details

Into a 1-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser and nitrogen inlet is placed 138.5 g (0.66 mole) of 2-(o-chlorobenzyl)cyanoacetic acid and 220 ml of dry N,N-dimethylformamide. The mixture is stirred and slowly heated under nitrogen to reflux and held there for 6 hours. The resulting yellow mixture is allowed to cool under nitrogen overnight at room temperature. A precipitate (approximately 0.5 g) that forms is filtered off and the filtrate is poured into 1 liter of water. The organic layer is taken up in three 330-ml portions of ethyl ether/hexane (1:1 v/v), and the solutions are combined and washed once with 150 ml of water. The ethyl ether/hexane solution is dried over anhydrous magnesium sulfate, filtered and evaporated on a rotary evaporator. The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column with the product being collected at 82° C.-85° C./0.3 mm Hg as a colorless liquid identified by infrared, 'H and 13C nuclear magnetic resonance. The yield is 94.7 percent.
Quantity
138.5 g
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220 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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